Aluminum arsenide (AlAs) is a III-V semiconductor compound composed of aluminum (Al) and arsenic (As). [] It plays a crucial role in scientific research, particularly in optoelectronics and semiconductor device fabrication. [, , ] Its wide band gap and compatibility with gallium arsenide (GaAs) make it suitable for various applications, including high-electron-mobility transistors, laser diodes, and quantum well structures. [, , ]
The synthesis of aluminum arsenide can be achieved through several advanced methods, including:
The production process typically requires maintaining high temperatures (300–900 °C) and using inert gases like argon to prevent contamination. The reaction can be summarized as follows:
Aluminum arsenide crystallizes in a zincblende structure, which is characterized by a face-centered cubic lattice. In this structure, each aluminum atom forms tetrahedral bonds with four arsenic atoms, resulting in efficient electron mobility—an essential characteristic for semiconductor materials. The lattice constant of aluminum arsenide closely matches that of gallium arsenide, facilitating the formation of superlattices that enhance electronic properties .
Aluminum arsenide can undergo several chemical reactions, particularly when exposed to moisture or acids:
The mechanism by which aluminum arsenide functions as a semiconductor involves its electronic band structure. The wide band gap allows for efficient electron mobility while maintaining stability under high temperatures. When used in devices like high electron mobility transistors (HEMTs), aluminum arsenide facilitates rapid electron transport due to its low effective mass and high saturation velocity .
Aluminum arsenide exhibits several critical physical and chemical properties:
Aluminum arsenide is utilized across various scientific and technological fields due to its semiconducting properties:
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